2-(Ethylamino)-3-methylbutanoic acid hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Many compounds with an ethylamino group are known to interact with various receptors in the body, such as G-protein coupled receptors or ion channels . The specific target would depend on the exact structure of the compound and its physicochemical properties.
Mode of Action
The compound could potentially act as an agonist or antagonist at its target receptor, meaning it could either activate the receptor or block its activation by other molecules. This interaction could lead to a cascade of biochemical reactions within the cell .
Biochemical Pathways
Depending on the specific target of the compound, it could affect various biochemical pathways. For example, if the compound targets a receptor involved in neurotransmission, it could affect synaptic signaling pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups that could be metabolized by enzymes in the body .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that could interact with the compound or its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and ethylamine.
Formation of the Amide Bond: The carboxylic acid group of 3-methylbutanoic acid reacts with ethylamine to form an amide bond. This reaction is often facilitated by coupling agents like carbodiimides or using activating agents such as thionyl chloride.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification Steps: Utilizing techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used for reduction.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Ethylamino)-3-methylbutanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-3-methylbutanoic acid hydrochloride: Similar structure with a methylamino group instead of an ethylamino group.
2-(Ethylamino)-3-ethylbutanoic acid hydrochloride: Similar structure with an additional ethyl group on the butanoic acid backbone.
2-(Ethylamino)-3-methylpropanoic acid hydrochloride: Similar structure with a propanoic acid backbone instead of butanoic acid.
Uniqueness
2-(Ethylamino)-3-methylbutanoic acid hydrochloride is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-(ethylamino)-3-methylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-8-6(5(2)3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLYHFJTSCYZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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